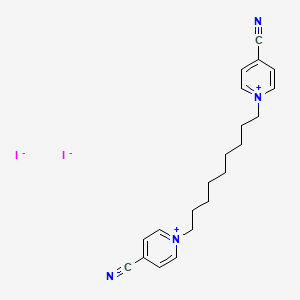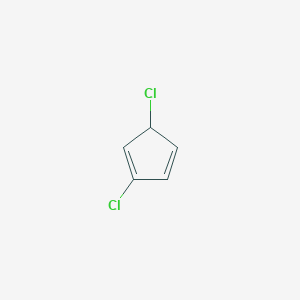
2,5-Dichlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two chlorine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentadiene, which is known for its reactivity and use in various chemical reactions, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the 2,5-dichloro derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the same chlorination process but with optimized conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles.
Diels-Alder Reactions: As a diene, it can react with dienophiles in Diels-Alder reactions to form six-membered rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.
Diels-Alder Reactions: These reactions often require a dienophile and can be catalyzed by heat or Lewis acids.
Major Products
Substitution Reactions: Products include 2,5-dihydroxycyclopenta-1,3-diene or 2,5-diaminocyclopenta-1,3-diene.
Addition Reactions: Products include dibromo or dihydro derivatives.
Diels-Alder Reactions: Products are typically six-membered ring compounds with various substituents.
Scientific Research Applications
2,5-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichlorocyclopenta-1,3-diene in chemical reactions involves the interaction of its double bonds and chlorine atoms with various reagents. The chlorine atoms can act as leaving groups in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without chlorine substituents.
1,2-Dichlorocyclopenta-1,3-diene: A regioisomer with chlorine atoms at the 1 and 2 positions.
2,3-Dichlorocyclopenta-1,3-diene: Another regioisomer with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,5-Dichlorocyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 2 and 5 positions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
195513-92-9 |
|---|---|
Molecular Formula |
C5H4Cl2 |
Molecular Weight |
134.99 g/mol |
IUPAC Name |
2,5-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1-4H |
InChI Key |
WYOYWKQMROXYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


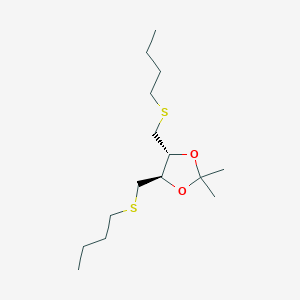
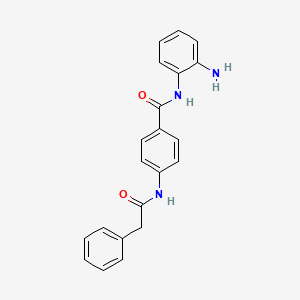
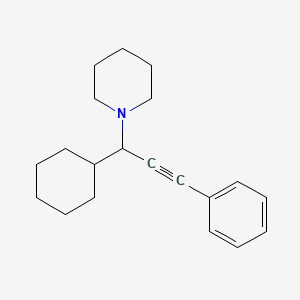
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
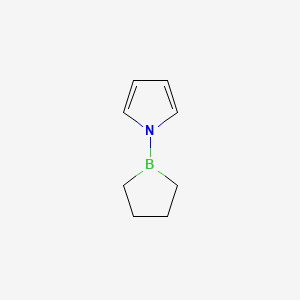
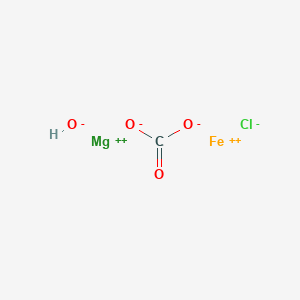
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
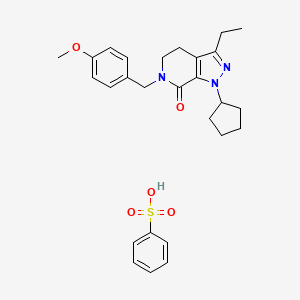
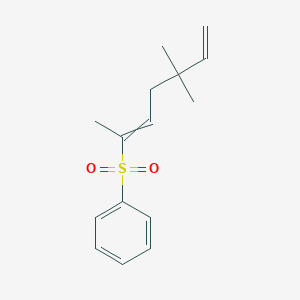
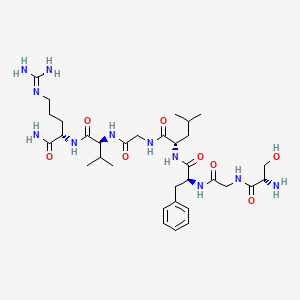
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
